Tyrosol

Beschreibung

2-(4-Hydroxyphenyl)ethanol has been reported in Nigrospora oryzae, Phomopsis velata, and other organisms with data available.

Tyrosol is a metabolite found in or produced by Saccharomyces cerevisiae.

in chest gland secretion of galagos

Eigenschaften

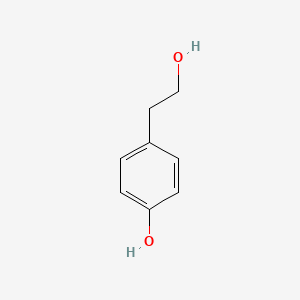

IUPAC Name |

4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCILVSKPBXVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060111 | |

| Record name | 4-Hydroxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

308.00 to 311.00 °C. @ 760.00 mm Hg | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-94-0 | |

| Record name | Tyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 501-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AK4MU3SNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Tyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Olive Grove: A Technical Guide to the Natural Sources of Tyrosol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Tyrosol, a phenylethanoid with significant antioxidant and bioactive properties, extending beyond its well-known presence in olive oil. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and insights into the molecular pathways influenced by this compound.

Natural Occurrence of this compound

While olive oil is a prominent source, this compound is naturally synthesized by a variety of plants and microorganisms. Its presence is notable in fermented beverages and certain medicinal plants, where it contributes to their sensory characteristics and health benefits.

Fermented Beverages: Wine and Beer

This compound is a characteristic phenolic compound found in both wine and beer, primarily formed during fermentation through the Ehrlich pathway, where yeast metabolizes the amino acid tyrosine.[1]

-

Wine: The concentration of this compound in wine can vary significantly based on the grape variety, vintage, and winemaking techniques. Generally, red wines exhibit higher concentrations than white wines.[2][3][4]

-

Beer: this compound is also present in various types of beer, with its concentration influenced by the yeast strain and fermentation conditions.[5]

Medicinal Plants: Rhodiola rosea

The adaptogenic herb Rhodiola rosea (roseroot) is a significant botanical source of this compound and its glucoside, salidroside. The concentration of this compound in R. rosea extracts can differ based on the geographical origin, age of the plant, and the extraction method employed.

Other Dietary Sources

Trace amounts of this compound have been reported in a variety of other food items, although typically at lower concentrations than in wine, beer, and Rhodiola rosea. These include:

-

Fruits and Vegetables: Grapes, apples, oranges, pears, and berries contain small quantities of this compound.

-

Other Beverages and Foods: Minor amounts can be found in coffee, dark chocolate, and green tea.

-

Argan Oil: This oil is also recognized as a source of this compound.

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the reported concentrations of this compound in various natural sources. These values are compiled from multiple scientific studies and are presented to facilitate comparative analysis.

Table 1: this compound Content in Fermented Beverages

| Beverage | Type | This compound Concentration | References |

| Wine | Red | 20.51 - 60 mg/L | |

| White | up to 45 mg/L | ||

| Beer | Ale | 13.0 (14.2) mg/L (mean (SD)) | |

| Lager | 15.6 (10.9) mg/L (mean (SD)) | ||

| Alcohol-free | 0.27 mg/100 ml | ||

| Regular | 0.32 mg/100 ml | ||

| Overall Range | 0.2 - 44.4 mg/L |

Table 2: this compound Content in Rhodiola rosea

| Plant Part | Form | This compound Concentration | References |

| Underground Part | Raw Material | 0.3 - 2.2 mg/g | |

| Root & Rhizome | Extracts | 2.61 - 4.94 µg/mL |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound from complex natural matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Extraction of this compound from Plant Material (Rhodiola rosea)

This protocol outlines a general procedure for the extraction of this compound from the underground parts of Rhodiola rosea.

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 70% ethanol at room temperature. The solvent-to-solid ratio and extraction time should be optimized for maximum yield.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Further Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC or GC-MS analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantification of this compound in liquid samples such as wine, beer, or plant extracts.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) is recommended.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of (A) water with 0.1% formic acid or acetic acid and (B) acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other matrix components.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

DAD: Wavelength is set at approximately 278-280 nm.

-

FLD: Excitation at ~278 nm and emission at ~310 nm for enhanced sensitivity and selectivity.

-

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly after derivatization.

-

Sample Preparation and Derivatization:

-

Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatize the dried extract using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase the volatility of this compound.

-

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized this compound from other compounds. A typical program might start at 100°C, ramp to 280°C, and hold.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

-

Quantification: An internal standard (e.g., a deuterated analog of this compound) is often used to improve accuracy and precision. A calibration curve is generated by analyzing standard solutions containing known concentrations of this compound and the internal standard.

Signaling Pathways Modulated by this compound

This compound and its more extensively studied derivative, hydroxythis compound, exert their biological effects by modulating several key intracellular signaling pathways, primarily those involved in the cellular response to oxidative stress and inflammation.

Nrf2/ARE Antioxidant Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

MAPK and NF-κB Inflammatory Pathways

This compound has been shown to modulate inflammatory responses by interfering with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting the phosphorylation of key MAPK proteins (ERK, JNK, and p38) and preventing the activation of NF-κB, this compound can suppress the production of pro-inflammatory cytokines.

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

Conclusion

This technical guide highlights that this compound is a naturally occurring phenolic compound found in a range of dietary sources beyond olive oil, with fermented beverages and Rhodiola rosea being particularly noteworthy. The provided quantitative data and analytical protocols offer a valuable resource for researchers investigating the distribution and biological activities of this compound. Furthermore, the elucidation of its modulatory effects on key signaling pathways, such as Nrf2, MAPK, and NF-κB, underscores its potential as a lead compound in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research is warranted to fully explore the therapeutic applications of this compound and to optimize its extraction and delivery for enhanced bioavailability and efficacy.

References

- 1. nwmedj.org [nwmedj.org]

- 2. From tyrosine to hydroxythis compound: a pathway involving biologically active compounds and their determination in wines by ultra performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ives-openscience.eu [ives-openscience.eu]

- 4. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beer Phenolic Composition of Simple Phenols, Prenylated Flavonoids and Alkylresorcinols - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosol: A Key Phenolic Compound in the Mediterranean Diet and Its Role in Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyrosol, a phenylethanoid, is a significant bioactive compound found in high concentrations in olive oil, a cornerstone of the health-promoting Mediterranean diet.[1][2][3] Extensive research has illuminated the multifaceted role of this compound in conferring various health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing complex signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this remarkable phytochemical.

Introduction

The Mediterranean diet, characterized by a high intake of fruits, vegetables, whole grains, and olive oil, has long been associated with a lower incidence of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and certain types of cancer. A significant portion of these health benefits is attributed to the rich phenolic content of extra virgin olive oil, with this compound being one of the most abundant and well-studied compounds. This compound's biological activities are diverse, encompassing antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects. This guide delves into the molecular mechanisms underlying these protective effects, providing a detailed analysis of the available scientific evidence.

Bioavailability and Metabolism

The therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability and metabolic fate. This compound is readily absorbed after oral administration, with studies in humans showing a peak in urinary excretion between 0 and 4 hours after consumption of virgin olive oil. Its absorption appears to be dose-dependent. Following absorption, this compound undergoes extensive first-pass metabolism in the gut and liver, primarily through phase II conjugation reactions, resulting in the formation of glucuronide and sulfate metabolites. While the bioavailability of parent this compound is relatively low, its metabolites are believed to retain biological activity and contribute to its systemic effects.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Administration | Reference |

| T1/2 (intravenous) | 1.29 ± 0.06 h | Rat | 200 mg/kg | |

| T1/2 (intravenous) | 1.64 ± 0.30 h | Rat | 50 mg/kg | |

| Tmax (intragastric) | 10 min | Rat | Not specified | |

| Peak Urinary Excretion | 0-4 h | Human | Virgin olive oil |

Molecular Mechanisms and Health Benefits

This compound exerts its pleiotropic health benefits through the modulation of various cellular signaling pathways. Its antioxidant and anti-inflammatory actions are central to its protective effects against a wide range of pathologies.

Antioxidant Effects

Although considered a "weak" antioxidant in direct free radical scavenging assays compared to other phenols, this compound demonstrates significant cellular antioxidant activity. This is likely due to its ability to be taken up by cells and enhance endogenous antioxidant defense systems.

Anti-inflammatory Effects

This compound has been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It can suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines. Furthermore, this compound can down-regulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.

Diagram 1: Anti-inflammatory Signaling Pathways of this compound

Caption: this compound's anti-inflammatory mechanisms.

Cardioprotective Effects

The cardioprotective effects of this compound are well-documented and are attributed to its ability to improve lipid profiles, reduce oxidative stress, and modulate inflammatory processes within the cardiovascular system. Clinical studies have suggested a positive impact of this compound on cardiovascular health. A meta-analysis of randomized controlled trials indicated that interventions with olive oil phenolics, including this compound, significantly reduced total cholesterol and triacylglycerol levels.

Table 2: Effects of Olive Oil Phenols (including this compound) on Cardiometabolic Risk Factors

| Parameter | Effect | Significance (p-value) | Reference |

| Total Cholesterol | Significant Reduction | 0.04 | |

| Triacylglycerol | Significant Reduction | 0.03 | |

| HDL-C | No Significant Effect | 0.55 | |

| LDL-C | No Significant Effect | 0.07 | |

| Systolic Blood Pressure | No Significant Effect | 0.44 | |

| Diastolic Blood Pressure | No Significant Effect | 0.27 | |

| Insulin | Significant Reduction | 0.04 |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity in various experimental models. It can cross the blood-brain barrier, a critical feature for a neuroprotective agent. Its neuroprotective mechanisms are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities. This compound has been shown to protect neuronal cells from ischemia/reperfusion injury by reducing neuronal damage and lipid peroxidation.

Diagram 2: Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for in vivo neuroprotection studies.

Anticancer Effects

A growing body of evidence from in vitro and in vivo studies suggests that this compound possesses anticancer properties against various types of malignant cells. Its anticancer mechanisms involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of cancer-related signaling pathways. For instance, in breast cancer cells, this compound has been shown to decrease cell viability, induce apoptosis and necrosis, increase reactive oxygen species (ROS) production, and modulate the expression of apoptosis-related genes like p53, Bax, and Bcl-2.

Table 3: In Vitro Anticancer Effects of this compound on MCF-7 Breast Cancer Cells

| Concentration | Effect on Cell Viability | Apoptosis/Necrosis Rate | Key Gene Expression Changes | Reference |

| 100 µM | Dose-dependent decrease | Increased | Upregulation of p53 and Bax, Downregulation of Bcl-2 | |

| 200 µM | Significant decrease | High rate | Upregulation of p53 and Bax, Downregulation of Bcl-2 | |

| 300 µM | Significant decrease | High rate | Upregulation of p53 and Bax, Downregulation of Bcl-2 |

Modulation of Gut Microbiota

Recent studies have highlighted the role of this compound in modulating the gut microbiota, which can have profound effects on overall health. In animal models of obesity, this compound supplementation was found to alter the composition of the gut microbiota, including decreasing the Firmicutes to Bacteroidetes ratio and increasing the abundance of beneficial bacteria. This modulation of the gut microbiome may contribute to this compound's anti-obesity and metabolic benefits.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the biological effects of this compound.

In Vivo Model of Obesity and Gut Microbiota Modulation

-

Animal Model: High-fat diet (HFD)-induced obese mice.

-

Intervention: Supplementation with 0.2% (wt/wt) this compound in the diet for 16 weeks.

-

Parameters Measured:

-

Body weight.

-

Plasma levels of triacylglycerol (TG), total cholesterol (TC), and fasting glucose.

-

Gene expression of thermogenesis-related genes (UCP1, DIO2, PGC-1α, PRDM16) in brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT) via qPCR.

-

Gut microbiota composition analysis via 16S rRNA gene sequencing of fecal samples.

-

-

Reference:

In Vitro Model of Breast Cancer

-

Cell Line: MCF-7 human breast cancer cell line.

-

Treatment: Exposure to various concentrations of this compound (0, 100, 200, and 300 µM) for 72 hours.

-

Assays:

-

Cell Viability: MTT assay.

-

Apoptosis and Necrosis: Flow cytometry using Annexin V/PI staining.

-

Reactive Oxygen Species (ROS) Production: Measured using a fluorescent probe (e.g., DCFH-DA).

-

Gene Expression: Real-time PCR (RT-PCR) to quantify the mRNA levels of bax, p53, and bcl-2.

-

-

Reference:

Quantification of this compound in Olive Oil

-

Method: An optimized method involving acid hydrolysis of the aglycons followed by extraction of phenethyl alcohols with a 2 M HCl solution.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC).

-

Key Performance Metrics:

-

Recovery: >99%.

-

Limit of Quantification (LOQ): 1.4 mg/kg for this compound.

-

Precision (intraday and interday): <3%.

-

-

Reference:

Conclusion and Future Directions

This compound, a prominent phenolic compound in the Mediterranean diet, exhibits a remarkable array of health-promoting properties. Its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects are supported by a substantial body of scientific evidence. The molecular mechanisms underlying these benefits involve the modulation of multiple key signaling pathways. The data summarized in this guide highlight the significant therapeutic potential of this compound.

Future research should focus on well-designed clinical trials to further elucidate the efficacy of this compound in preventing and treating chronic diseases in humans. Investigating the synergistic effects of this compound with other bioactive compounds in the Mediterranean diet will also be a crucial area of exploration. Furthermore, optimizing drug delivery systems to enhance the bioavailability of this compound could significantly improve its therapeutic effectiveness. The continued investigation of this promising natural compound holds great promise for the development of novel preventive and therapeutic strategies for a wide range of human diseases.

References

- 1. Hydroxythis compound, this compound and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability of this compound, an antioxidant phenolic compound present in wine and olive oil, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Biosynthesis of Tyrosol in Olea europaea: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of tyrosol, a phenolic compound of significant interest found in the olive tree (Olea europaea). This compound and its derivatives are recognized for their antioxidant, anti-inflammatory, and cardioprotective properties, making them key targets for research in functional foods, pharmaceuticals, and drug development. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for analysis and enzyme characterization, and provides visual representations of the core pathways and workflows.

The this compound Biosynthesis Pathway

This compound biosynthesis in Olea europaea originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that convert tyrosine into this compound through decarboxylation, deamination, and reduction steps. A parallel pathway is proposed for the synthesis of the related and highly valued compound, hydroxythis compound, which starts from L-DOPA (3,4-dihydroxyphenylalanine).

The key enzymes identified in the this compound biosynthesis pathway are:

-

Tyrosine Decarboxylase (TDC): This enzyme catalyzes the initial step, the decarboxylation of L-tyrosine to produce tyramine.

-

Monoamine Oxidase (MAO): Following the decarboxylation, MAO is proposed to catalyze the oxidative deamination of tyramine to 4-hydroxyphenylacetaldehyde.

-

Phenylacetaldehyde Reductase (PAR): In the final step, this reductase converts 4-hydroxyphenylacetaldehyde to this compound.

It is important to note that some studies suggest the involvement of an Aromatic Aldehyde Synthase (AAS) , which can catalyze both the decarboxylation and deamination of amino acids. However, in Olea europaea, the characterized OeAAS shows high specificity for L-DOPA to produce the precursor of hydroxythis compound, and its role in the this compound pathway from tyrosine is less clear.[1][2]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound in Olea europaea.

Quantitative Data

This section summarizes the available quantitative data for the key enzymes involved in this compound biosynthesis in Olea europaea. The kinetic parameters provide insights into the efficiency and substrate affinity of these enzymes.

Enzyme Kinetic Parameters

The following tables present the kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for Tyrosine Decarboxylase (TDC) and Phenylacetaldehyde Reductase (PAR) from Olea europaea.

Table 1: Kinetic Parameters of Olea europaea Tyrosine Decarboxylases (OeTDC1 and OeTDC2)

| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Catalytic Efficiency (kcat/Km) (mM-1 s-1) |

| OeTDC1 | L-Tyrosine | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 |

| L-DOPA | 0.3 ± 0.05 | 2.5 ± 0.2 | 8.3 | |

| OeTDC2 | L-Tyrosine | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.8 |

| L-DOPA | 0.5 ± 0.1 | 1.8 ± 0.1 | 3.6 | |

| Data sourced from a study on the functional characterization of OeTDC1 and OeTDC2. |

Table 2: Kinetic Parameters of Olea europaea Phenylacetaldehyde Reductases (OePAR1.1 and OePAR1.2)

| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) |

| OePAR1.1 | 3,4-Dihydroxyphenylacetaldehyde | 0.6 | 34.0 |

| OePAR1.2 | 3,4-Dihydroxyphenylacetaldehyde | 0.8 | 86.9 |

| Data obtained from research on the identification and functional characterization of OePARs. |

Note: Kinetic data for Monoamine Oxidase (MAO) specific to tyramine metabolism in Olea europaea is not currently well-documented in publicly available literature.

Precursor and Product Concentrations

The concentration of tyrosine, tyramine, and this compound can vary significantly depending on the olive cultivar, fruit developmental stage, and environmental conditions.

Table 3: Indicative Concentrations of Tyrosine and this compound in Olea europaea

| Compound | Tissue/Product | Cultivar(s) | Concentration Range |

| Tyrosine | Fruit | Various | Qualitative presence reported |

| Tyramine | Fruit | Various | Qualitative presence reported |

| This compound | Olive Fruit | Picual | 2.5 - 10 mg/kg (fresh weight) |

| Virgin Olive Oil | Various | 1 - 50 mg/kg |

Note: Quantitative data for tyrosine and tyramine concentrations in olive tissues are limited. The provided ranges for this compound are indicative and can be influenced by various factors.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in Olea europaea.

Quantification of this compound in Olive Oil by HPLC-DAD

This protocol is adapted from the International Olive Council (IOC) method for the determination of biophenols in olive oil.

Objective: To quantify the concentration of this compound in a virgin olive oil sample.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

Ultrapure water

-

This compound standard

-

Syringic acid (internal standard)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of syringic acid (internal standard, e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL of this compound, each containing a fixed concentration of syringic acid).

-

-

Sample Preparation (Extraction of Phenolic Compounds):

-

Weigh accurately about 2.0 g of the olive oil sample into a 15 mL centrifuge tube.

-

Add 1 mL of the internal standard solution (syringic acid).

-

Add 5 mL of methanol/water (80:20, v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 5000 x g for 15 minutes.

-

Carefully collect the methanolic phase (supernatant).

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.2% orthophosphoric acid

-

Mobile Phase B: Methanol

-

Mobile Phase C: Acetonitrile

-

Gradient Elution: A suitable gradient program should be used to separate the phenolic compounds. An example gradient is as follows:

-

0-20 min: 96% A, 2% B, 2% C to 50% A, 25% B, 25% C

-

20-30 min: 50% A, 25% B, 25% C to 40% A, 30% B, 30% C

-

30-40 min: 40% A, 30% B, 30% C to 0% A, 50% B, 50% C

-

40-45 min: Hold at 0% A, 50% B, 50% C

-

45-50 min: Return to initial conditions (96% A, 2% B, 2% C)

-

50-60 min: Column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: Diode Array Detector (DAD) at 280 nm.

-

-

Quantification:

-

Identify the this compound peak based on the retention time of the standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Tyrosine Decarboxylase (TDC) Activity Assay

Objective: To determine the enzymatic activity of Tyrosine Decarboxylase in a plant protein extract.

Principle: The assay measures the production of tyramine from tyrosine, which can be quantified by HPLC.

Materials:

-

Plant tissue (e.g., young olive fruit)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 5% glycerol)

-

Reaction buffer (50 mM Tris-HCl, pH 8.0, 200 µM Pyridoxal 5'-phosphate - PLP)

-

L-tyrosine substrate solution (e.g., 10 mM in reaction buffer)

-

Tyramine standard

-

Formic acid (0.8 M)

-

HPLC system

Procedure:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract (e.g., using the Bradford assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine:

-

100 µL of reaction buffer

-

50 µL of protein extract

-

50 µL of L-tyrosine substrate solution

-

-

Incubate the reaction mixture at 40 °C for a defined period (e.g., 30 minutes).

-

Prepare a negative control by boiling the protein extract for 10 minutes before adding it to the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 200 µL of 0.8 M formic acid.

-

Centrifuge the mixture at 15,000 x g for 10 minutes to pellet any precipitated protein.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis of Tyramine:

-

Analyze the sample by HPLC, using a C18 column and a suitable mobile phase gradient to separate tyrosine and tyramine.

-

Detect tyramine using a DAD or fluorescence detector.

-

Quantify the amount of tyramine produced by comparing the peak area to a standard curve of known tyramine concentrations.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity as µmol of tyramine produced per minute per mg of protein.

-

Monoamine Oxidase (MAO) Activity Assay

Objective: To determine the enzymatic activity of Monoamine Oxidase in a plant protein extract using tyramine as a substrate.

Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of tyramine by MAO. The H₂O₂ is detected using a colorimetric or fluorometric probe in the presence of horseradish peroxidase (HRP).

Materials:

-

Plant protein extract (prepared as for the TDC assay)

-

MAO reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Tyramine substrate solution (e.g., 10 mM in reaction buffer)

-

Horseradish Peroxidase (HRP)

-

Colorimetric or fluorometric H₂O₂ probe (e.g., Amplex Red)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the H₂O₂ probe and HRP in the reaction buffer according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

In a 96-well microplate, add:

-

50 µL of protein extract

-

50 µL of the H₂O₂ probe/HRP working solution

-

-

Initiate the reaction by adding 50 µL of the tyramine substrate solution.

-

Prepare a negative control with boiled protein extract and a blank without the protein extract.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the increase in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength for the chosen probe.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of the reaction from the linear portion of the kinetic curve.

-

Use a standard curve of known H₂O₂ concentrations to convert the rate to µmol of H₂O₂ produced per minute.

-

Calculate the specific activity as µmol of H₂O₂ produced per minute per mg of protein.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Olea europaea is a key metabolic pathway that contributes to the unique chemical profile and health benefits of olive products. While the main enzymatic steps have been elucidated, further research is needed to fully characterize all the enzymes involved, particularly Monoamine Oxidase, and to understand the regulation of the pathway under different genetic and environmental influences. A more comprehensive understanding of the concentrations of pathway intermediates would also provide a clearer picture of the metabolic flux.

For researchers and professionals in drug development, a deeper knowledge of this pathway offers opportunities for the biotechnological production of this compound, the development of olive cultivars with enhanced phenolic profiles, and the exploration of the therapeutic potential of this and related compounds. The methodologies outlined in this guide provide a solid foundation for further investigation into this important area of plant biochemistry and its applications.

References

The Chemical Architecture and Biological Potential of Tyrosol: A Technical Guide

Introduction

Tyrosol (4-hydroxyphenethyl alcohol) is a phenylethanoid, a derivative of phenethyl alcohol, that has garnered significant attention within the scientific community.[1] Naturally present in a variety of sources, most notably olive oil, it is a key contributor to the beneficial health effects associated with the Mediterranean diet.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Detailed experimental protocols for the characterization and evaluation of this compound are provided, along with visualizations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a simple phenolic compound with the chemical formula C₈H₁₀O₂.[3] Its structure consists of a phenol group substituted at the para position with a 2-hydroxyethyl group.[1] This seemingly simple structure imparts a range of chemical and physical properties that are critical to its biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.16 g/mol | |

| Appearance | Colorless solid/White crystals | |

| Melting Point | 91-92 °C | |

| Boiling Point | 158 °C at 4 Torr; 195 °C at 18 mmHg | |

| Flash Point | 139 °C/1mm | |

| Vapor Pressure | 0.00113 mmHg at 25 °C | |

| pKa (Strongest Acidic) | 10.2 | |

| logP | 0.85 | |

| UV/Vis. (λmax) | 225, 279 nm |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble; 12.4 g/L | |

| Ethanol | ~5 mg/mL | |

| DMSO | ~20-28 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, such as the O-H stretching of the hydroxyl groups and the C=C stretching of the aromatic ring. A characteristic FTIR band for the O-H stretching vibration is observed at 3382.12 cm⁻¹.

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, making it a promising molecule for therapeutic applications. Its effects are multifaceted, often involving the modulation of multiple cellular signaling pathways.

Antioxidant Activity

While not as potent as its catechol counterpart, hydroxythis compound, this compound demonstrates significant antioxidant effects. This activity is attributed to its ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. This compound has been shown to be effective as an antioxidant in a lipid system, though it exhibits lower activity in aqueous systems.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to attenuate the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective Effects

A growing body of evidence supports the neuroprotective potential of this compound. Its ability to cross the blood-brain barrier is a crucial aspect of its neuroprotective activity. This compound has been shown to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanisms of this compound are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway.

Cardioprotective Effects

This compound contributes to cardiovascular health through various mechanisms. It has been shown to improve endothelial function, increase HDL-cholesterol, and decrease plasma homocysteine. The cardioprotective effects are associated with its antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and endothelial dysfunction, key factors in the pathogenesis of atherosclerosis.

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Purification of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 4-hydroxyphenylacetic acid.

Experimental Workflow for this compound Synthesis

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Slowly add a solution of 4-hydroxyphenylacetic acid in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration: Filter the resulting white precipitate and wash it thoroughly with THF.

-

Extraction: Combine the filtrate and washings, and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using NMR, MS, and IR spectroscopy.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Assay Procedure: In a 96-well plate, add the this compound solutions to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Assay Procedure: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm. Add the this compound solutions to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition of absorbance.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages

This model is used to assess the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Workflow for In Vitro Anti-inflammatory Assay

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Determine the protein expression levels of key components of the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways in the cell lysates.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells

This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from cell death induced by excessive glutamate exposure.

Protocol:

-

Cell Culture: Culture neuronal cells in their appropriate medium.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate for a specified duration.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This compound is a multifaceted phenolic compound with a well-documented profile of biological activities that are beneficial to human health. Its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties are supported by a growing body of scientific evidence. The mechanisms underlying these effects involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The experimental protocols detailed in this guide provide a framework for the continued investigation and potential therapeutic development of this compound. Further research into its bioavailability, metabolism, and efficacy in clinical settings will be crucial in fully realizing the therapeutic potential of this promising natural compound.

References

- 1. This compound inhibits NF-κB pathway in the treatment of enterotoxigenic Escherichia coli-induced diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Health Effects of Phenolic Compounds: A Focus on this compound, Hydroxythis compound, and 3,4-Dihydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tyrosol and its Derivatives in Wine and Beer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosol (4-hydroxyphenethyl alcohol) and its derivatives, notably hydroxythis compound, are phenolic compounds found in fermented beverages like wine and beer, contributing not only to their sensory characteristics but also exhibiting a range of significant biological activities. These compounds, originating from yeast metabolism during fermentation, have garnered considerable interest within the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives in wine and beer, with a focus on their chemical nature, concentrations, analytical determination, and the molecular mechanisms underlying their biological actions. Detailed experimental protocols for their extraction and quantification are provided, alongside visualizations of key signaling pathways modulated by these compounds, to support further research and development in the fields of food science, pharmacology, and drug discovery.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants and are abundant in many foods and beverages derived from plant sources. Among these, this compound and its hydroxylated form, hydroxythis compound, have emerged as molecules of significant interest due to their well-documented health-promoting properties. While extensively studied in the context of olive oil, their presence and biological significance in wine and beer are increasingly being recognized.

In the realm of fermented beverages, the concentration and profile of this compound and its derivatives are influenced by a multitude of factors, including the raw materials (grapes, barley, hops), the specific yeast strains employed for fermentation, and the overall winemaking or brewing process.[1][2] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the current state of knowledge and providing practical information for the study of these fascinating compounds.

Chemical Structures and Key Derivatives

This compound is a phenylethanoid, a derivative of phenethyl alcohol. Its structure consists of a phenol ring with a two-carbon ethanol side chain. The most studied derivative is hydroxythis compound, which possesses an additional hydroxyl group on the phenol ring, enhancing its antioxidant capacity.

Key Derivatives Found in Wine and Beer:

-

This compound (Tyr): The parent compound, produced during fermentation from the amino acid tyrosine via the Ehrlich pathway.[1][3]

-

Hydroxythis compound (HT): A more potent antioxidant derivative, also formed during fermentation.[1]

-

This compound Glucoside: A glycosylated form of this compound.

-

Hydroxythis compound Acetate: An acetylated derivative of hydroxythis compound.

-

This compound Esters: Esters formed with fatty acids or other organic acids.

Quantitative Data of this compound and Derivatives in Wine and Beer

The concentration of this compound and its derivatives can vary significantly across different types of wine and beer. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of this compound and Hydroxythis compound in Wine (mg/L)

| Compound | Red Wine | White Wine | Rosé Wine | Reference(s) |

| This compound | 20 - 60 | up to 45 | ~5 | |

| Hydroxythis compound | 0.12 - 5.02 | 0.01 - 2.7 | - |

Table 2: Concentration of this compound and Hydroxythis compound in Beer (mg/L)

| Compound | Lager | Ale | Non-alcoholic | Reference(s) |

| This compound | 0.2 - 44.4 | 0.2 - 44.4 | 3.3 | |

| Hydroxythis compound | 0.0 - 0.13 | 0.0 - 0.13 | 0.01 |

Biological Activities and Mechanisms of Action

This compound and its derivatives exert a wide range of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of these compounds is largely due to their ability to scavenge free radicals and chelate metal ions. Hydroxythis compound, with its catechol structure, is a particularly potent antioxidant.

Anti-inflammatory Effects

This compound and hydroxythis compound have been shown to modulate key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines.

Cardioprotective and Neuroprotective Roles

The antioxidant and anti-inflammatory properties of these compounds contribute to their protective effects on the cardiovascular and nervous systems. They have been shown to inhibit LDL oxidation, a key event in atherosclerosis, and protect neuronal cells from oxidative stress.

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and its derivatives in wine and beer.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound and its derivatives from wine and beer matrices.

-

Degassing: Degas beer samples by ultrasonication for 10 minutes. Wine samples do not require this step.

-

Dilution: Dilute 1 mL of the beverage sample with 4 mL of deionized water.

-

Acidification: Acidify the diluted sample to pH 2 with formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

Elution: Elute the retained phenolic compounds with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC analysis.

UPLC-MS/MS Analysis

This method is suitable for the sensitive and selective quantification of this compound, hydroxythis compound, and their derivatives.

-

Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-12 min: 95-5% B

-

12-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for each analyte.

-

This compound: m/z 137 -> 107

-

Hydroxythis compound: m/z 153 -> 123

-

-

HPLC-DAD Analysis

A more accessible method for the quantification of this compound and hydroxythis compound.

-

Chromatographic System: An HPLC system with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate the compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector at 280 nm.

Conclusion

This compound and its derivatives represent a class of bioactive compounds in wine and beer with significant potential for human health. Their concentrations, while variable, are sufficient to contribute to the overall health effects associated with moderate consumption of these beverages. The provided analytical methods and pathway diagrams offer a robust framework for researchers to further investigate the roles of these compounds in food science and pharmacology. Future research should focus on elucidating the full spectrum of this compound derivatives in different types of wine and beer, their bioavailability, and the synergistic effects with other phytochemicals present in these complex matrices. This knowledge will be instrumental in the development of functional foods and novel therapeutic agents.

References

A Technical Guide to the In Vitro Anti-inflammatory Properties of Tyrosol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosol, a phenylethanoid found in olive oil and Rhodiola rosea, has demonstrated significant anti-inflammatory properties in a variety of in vitro models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, summarizes key quantitative data from published studies, and details the experimental protocols used to elicit these findings. The primary mechanism of action involves the modulation of critical inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This document serves as a resource for researchers investigating novel anti-inflammatory agents and for professionals in drug development exploring the therapeutic potential of this compound.

Core Mechanisms of Anti-inflammatory Action

In vitro studies have consistently shown that this compound exerts its anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of pro-inflammatory mediators. The most well-documented mechanisms involve the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene regulation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (specifically the p65 subunit) to be phosphorylated and translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

This compound has been shown to effectively interrupt this cascade. Studies demonstrate that this compound treatment inhibits the phosphorylation and degradation of IκBα and suppresses the phosphorylation of the p65 subunit in LPS-stimulated cells. This prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which include cytokines and adhesion molecules.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation. LPS stimulation activates these kinases through phosphorylation, which in turn activates transcription factors that regulate the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.

This compound has been observed to suppress the LPS-induced phosphorylation of p38 and ERK in RAW 264.7 macrophages, although its effect on JNK activation may be less pronounced. By inhibiting the p38/ERK MAPK signaling pathways, this compound effectively reduces the production of pro-inflammatory cytokines.

Regulation of the JAK/STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another key signaling route for cytokines. In astrocytes, this compound has been shown to attenuate the phosphorylation of STAT3, which is implicated in the inflammatory response during ischemia. This suggests a broader regulatory role for this compound across multiple inflammation-related pathways.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in mitigating inflammation has been quantified across various in vitro models. The following tables summarize these findings, highlighting the compound's impact on pro-inflammatory cytokines, adhesion molecules, and other inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| HUVECs | LPS (100 ng/ml) | 0.5, 1 mM | Markedly inhibited the LPS-induced secretion of TNF-α and MCP-1. | |

| RAW 264.7 Macrophages | LPS | Not specified | Reduced secretion of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). | |

| Cultured Astrocytes | Oxygen-Glucose Deprivation (OGD) | Not specified | Attenuated the release of TNF-α and IL-6. | |

| RBL-2H3 Mast Cells | DNP-HSA | Not specified | Dose-dependently decreased the expression of inflammatory cytokines (TNF-α, IL-1β, and IL-4). |

Table 2: Effect of this compound on Adhesion Molecule Expression

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| HUVECs | LPS (100 ng/ml) | 0.5, 1 mM | Markedly decreased the protein and mRNA expression levels of ICAM-1 and VCAM-1. | |

| HUVECs | TNF-α | Not specified | This compound metabolites (Tyr-GLU and Tyr-SUL) prevented the over-expression of adhesion molecules. |

Table 3: Effect of this compound on Other Inflammatory Processes

| Cell Line / Model | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| HUVECs | LPS | 0.5, 1 mM | Reduced LPS-induced cell migration in a wound healing assay. | |

| THP-1 Monocytes / HUVECs | LPS | Not specified | Significantly inhibited the adhesion of THP-1 monocytes to HUVECs. | |

| THP-1 derived Macrophages | LPS (100 ng/ml) | Not specified | Notably reduced the percentage of LPS-induced M1 (pro-inflammatory) macrophages. | |

| Cultured Astrocytes | OGD | Not specified | Protected against OGD-induced loss of cell viability. |

Experimental Protocols and Methodologies

The following section details the common experimental procedures used to evaluate the anti-inflammatory properties of this compound in vitro.

General Experimental Workflow

A typical in vitro experiment to assess this compound's anti-inflammatory activity follows a logical progression from cell culture to stimulation and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), murine RAW 264.7 macrophages, and human THP-1 monocytic cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Pre-treatment: Before inducing inflammation, cells are typically pre-treated with varying concentrations of this compound (e.g., 0.5 mM, 1 mM) for a specified period, such as 4 to 12 hours.

Induction of Inflammation

-

LPS Stimulation: Lipopolysaccharide, a component of Gram-negative bacteria, is a potent inflammatory stimulus. Cells are often treated with LPS at concentrations around 100 ng/ml for 24 hours to induce an inflammatory response.

-

Other Stimuli: TNF-α is used to induce inflammation in endothelial cells, while Oxygen-Glucose Deprivation (OGD) is used as an in vitro model for ischemia in astrocytes.

Analytical Techniques

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the cell culture supernatant.

-

Western Blotting: Employed to measure the protein expression levels of key signaling molecules (e.g., p-p65, p-IκBα, p-p38, p-ERK) and adhesion molecules (ICAM-1, VCAM-1) within cell lysates.

-

RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): Used to determine the relative mRNA expression levels of genes encoding inflammatory cytokines and adhesion molecules.

-

Cell Adhesion Assay: To assess the functional impact on cell-cell interactions, THP-1 monocytes (often fluorescently labeled) are added to a monolayer of stimulated HUVECs. The number of adherent monocytes is then quantified to measure the effect of this compound on endothelial cell adhesiveness.

-

Wound Healing (Migration) Assay: A scratch is made in a confluent cell monolayer. The ability of cells to migrate and close the "wound" over time is monitored, providing a measure of cell migration, a process often enhanced by inflammation. This compound's effect on this process is then evaluated.

-

Luciferase Reporter Assay: This technique is used to measure the transcriptional activity of specific promoters, such as the NF-κB promoter, to directly assess the impact of this compound on its activation.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to significantly inhibit the NF-κB and MAPK signaling pathways provides a clear molecular basis for its observed effects on reducing pro-inflammatory cytokine secretion, downregulating adhesion molecule expression, and mitigating inflammatory cell adhesion and migration. These findings, substantiated by robust quantitative data and detailed experimental protocols, position this compound as a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. The consistent results across multiple cell types and inflammatory stimuli underscore its potential as a versatile anti-inflammatory agent.

References

The Neuroprotective Potential of Tyrosol: A Technical Guide to Preclinical Evidence

Introduction

Tyrosol (2-(4-hydroxyphenyl)ethanol), a phenolic compound found in abundance in olive oil and wine, has garnered significant scientific interest for its broad spectrum of biological activities.[1][2] Among these, its neuroprotective effects, demonstrated across a range of preclinical models of neurological disorders, are particularly compelling.[2][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective potential of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic strategies for neurodegenerative diseases and acute brain injury.

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models, demonstrating its ability to mitigate neuronal damage and improve functional outcomes. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxic Insult | This compound Concentration | Key Parameter Measured | Quantitative Result | Reference |

| CATH.a Dopaminergic Neurons | 1-methyl-4-phenylpyridinium (MPP+) | 50-200 µM | Cell Viability | Dose-dependent protection against MPP+-induced cell death. | |

| Mitochondrial Membrane Potential (Δψm) | Repressed MPP+-induced depletion of Δψm. | ||||

| Intracellular ATP Production | Maintained intracellular ATP levels. | ||||

| Human Astrocytoma U373 MG | Fenton Reaction (Oxidative Stress) | Pre-incubation (concentration not specified) | Reactive Oxygen Species (ROS) Generation | Decreased ROS generation. | |

| Catalase (CAT) and Glutathione Peroxidase (GP) Activity | Increased CAT and GP activity. | ||||